(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
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Overview
Description
The compound “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate” is a complex organic molecule that contains several functional groups including an isoxazole ring, a dihydrobenzodioxin ring, and a nicotinate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring, for example, might undergo reactions at the nitrogen atom or at the carbon adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Biological Activity
Some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid bearing pharmacophores like benzodioxane have been synthesized. These compounds were tested for antimicrobial and antioxidant activities, demonstrating strong antioxidant activity and potential as antimicrobial agents through molecular docking with protein Sortase A (Pothuri, Machiraju, & Rao, 2020).
Chemical Synthesis Methods
A four-step quasi one-pot procedure was developed for the preparation of fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones. This method facilitates the synthesis of dihydropyridines, which are further transformed into fully substituted nicotinates (Galenko, Kryukova, Novikov, & Khlebnikov, 2021).
Pharmacological Potential
N-substituted sulfonamides bearing the benzodioxane moiety were synthesized to investigate their antibacterial potential. The synthesis involved reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Anticancer and Anti-inflammatory Properties
Isoflavone derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrated inhibitory effects on TNFα-induced phosphorylation of IKKα/β, thus attenuating NF-κB signaling. This suggests their potential use as anti-cancer agents targeting IKKα/β, with further support from molecular docking studies (Shin et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-27-18-14(3-2-6-20-18)19(22)25-11-13-10-16(26-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNCUJVKGFTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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